molecular formula C16H10N2O2S B10812686 Thiazolo[3,2-a[benzimidazol-3(2H)-one, 2-(3-hydroxybenzylidene)-

Thiazolo[3,2-a[benzimidazol-3(2H)-one, 2-(3-hydroxybenzylidene)-

Cat. No.: B10812686
M. Wt: 294.3 g/mol
InChI Key: PHLFMNFVQWJNBR-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-hydroxybenzylidene)- typically involves the annulation of a thiazole ring to a benzimidazole moiety. One common method starts with 2-mercaptobenzimidazole, which reacts with ketones in boiling acetic acid and sulfuric acid to form 2-benzimidazolylthioacetophenone derivatives. These derivatives are then cyclized using polyphosphoric acid or hydroxy(tosyloxy)iodobenzene to yield the desired thiazolo[3,2-a]benzimidazole .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes refining reaction conditions, using more efficient catalysts, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-hydroxybenzylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-hydroxybenzylidene)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-hydroxybenzylidene)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-hydroxybenzylidene)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

(2Z)-2-[(3-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2S/c19-11-5-3-4-10(8-11)9-14-15(20)18-13-7-2-1-6-12(13)17-16(18)21-14/h1-9,19H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLFMNFVQWJNBR-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=CC=C4)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC(=CC=C4)O)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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